molecular formula C13H16N2O4S B11792554 4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11792554
M. Wt: 296.34 g/mol
InChI Key: OQZFJMDRMQSSQK-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,3-dimethoxyphenyl group and an ethylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethylsulfonyl chloride under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethoxyphenyl)-1H-pyrazole
  • 4-(2,3-Dimethoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole
  • 4-(2,3-Dimethoxyphenyl)-3-(propylsulfonyl)-1H-pyrazole

Uniqueness

4-(2,3-Dimethoxyphenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C13H16N2O4S/c1-4-20(16,17)13-10(8-14-15-13)9-6-5-7-11(18-2)12(9)19-3/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

OQZFJMDRMQSSQK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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